3-chloro-4-fluoro-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)benzene-1-sulfonamide
Description
3-Chloro-4-fluoro-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a halogenated benzene ring (3-chloro, 4-fluoro) linked to a piperidin-4-ylmethyl group. The piperidine moiety is further substituted at the 1-position with a furan-2-ylmethyl group, introducing a heteroaromatic system. This structural motif is common in medicinal and agrochemical research due to sulfonamides’ versatility in targeting enzymes, receptors, or microbial pathways. The furan ring’s electron-rich nature and the chlorine/fluorine substituents likely influence pharmacokinetic properties such as lipophilicity, metabolic stability, and target binding .
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClFN2O3S/c18-16-10-15(3-4-17(16)19)25(22,23)20-11-13-5-7-21(8-6-13)12-14-2-1-9-24-14/h1-4,9-10,13,20H,5-8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJXFGPCYYGWLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-4-fluoro-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)benzene-1-sulfonamide is a sulfonamide derivative with potential biological activity. This compound's structural features suggest a range of pharmacological applications, particularly in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
The compound has the following chemical properties:
- Molecular Formula : C17H19ClFN3O2S
- Molecular Weight : 383.9 g/mol
- CAS Number : 1235293-05-6
Biological Activity Overview
The biological activities of sulfonamide derivatives, including the target compound, often include antimicrobial, anticancer, and anti-inflammatory properties. The following sections detail specific findings related to these activities.
Antimicrobial Activity
Recent studies have shown that sulfonamide derivatives exhibit significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
In Vitro Studies
-
Antibacterial Efficacy :
- A study evaluated the antibacterial activity of various sulfonamide derivatives against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 50 µg/mL to 150 µg/mL for different derivatives, indicating varying levels of efficacy against these pathogens .
- The compound demonstrated a strong binding affinity to dihydropteroate synthase (DHPS), an essential enzyme in bacterial folate synthesis pathways, with a binding free energy of -8.1 kcal/mol .
- Biofilm Inhibition :
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 3-Chloro... | 50 | E. coli |
| 3-Chloro... | 100 | S. aureus |
| 3-Chloro... | 150 | P. aeruginosa |
Anticancer Activity
Emerging research highlights the potential anticancer properties of sulfonamide derivatives.
The mechanism by which these compounds exert anticancer effects typically involves the inhibition of key enzymes involved in DNA synthesis and repair, leading to apoptosis in cancer cells.
- Cell Line Studies :
- Synergistic Effects :
Case Studies
Several case studies have documented the effectiveness of related compounds in clinical settings:
- Case Study on Antibacterial Treatment :
- Case Study on Cancer Therapy :
Scientific Research Applications
Medicinal Chemistry
The compound is characterized by the presence of a sulfonamide group, which is known for its diverse biological activities. Sulfonamides have been widely used in the development of antibacterial agents and are pivotal in the design of new drugs targeting various diseases.
Antimicrobial Activity
Sulfonamides exhibit significant antimicrobial properties. Research indicates that compounds with similar structures have been effective against a range of bacterial infections. The incorporation of the furan moiety may enhance the compound's ability to penetrate bacterial membranes, potentially increasing its efficacy as an antimicrobial agent.
Anticancer Potential
Emerging studies suggest that sulfonamide derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The specific structural features of 3-chloro-4-fluoro-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)benzene-1-sulfonamide may contribute to its anticancer activity by interfering with cancer cell proliferation pathways.
Pharmacological Properties
The pharmacological profile of this compound is under investigation, particularly regarding its interaction with biological targets.
Enzyme Inhibition
Preliminary studies indicate that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. The fluorine atom in the structure could be crucial for enhancing binding affinity to target enzymes, making it a candidate for further exploration in enzyme inhibition studies.
Neuropharmacology
Given the piperidine ring's presence, there is potential for neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems, suggesting that this sulfonamide may influence mood and cognitive functions.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of compounds related to this compound.
Synthesis and Characterization
Research has focused on synthesizing this compound through various chemical pathways, emphasizing the importance of optimizing reaction conditions to achieve high yields and purity levels. Characterization techniques such as NMR and mass spectrometry have confirmed the structural integrity of synthesized compounds.
Biological Testing
In vitro assays have been conducted to assess the biological activity of related sulfonamides, showing promising results in inhibiting bacterial growth and cancer cell lines. These findings support further investigation into the therapeutic potential of this compound.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Pharmacological and Physicochemical Properties
- Electron-Donating vs. Conversely, the trifluoromethyl group in ’s compound increases lipophilicity and metabolic resistance .
- Halogen Effects : The 3-chloro-4-fluoro substitution in the target compound and ’s benzamide derivative suggests a role in steric hindrance or halogen bonding, critical for target affinity. W-15’s 4-chloro substitution may confer selectivity for opioid-like receptors .
- Piperidine Substitution: The 2-piperidinylidene in W-15 (vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
